molecular formula C18H21FN6O2 B2554986 7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 333755-22-9

7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No. B2554986
CAS RN: 333755-22-9
M. Wt: 372.404
InChI Key: UQOWYUFWXGSLFZ-UHFFFAOYSA-N
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Description

The compound “7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids (DNA and RNA) and participate in cellular energy transfer and protein synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of purines, which are heterocyclic aromatic compounds composed of a pyrimidine ring fused to an imidazole ring . The fluorophenyl, methyl, and piperazinyl groups would be attached at specific positions on this purine ring system.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the fluorophenyl group could affect its polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many purine derivatives are biologically active and can interact with various enzymes and receptors .

Future Directions

The study of purine derivatives is a vibrant field due to their biological significance. Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O2/c1-22-15-14(16(26)23(2)18(22)27)25(11-12-3-5-13(19)6-4-12)17(21-15)24-9-7-20-8-10-24/h3-6,20H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOWYUFWXGSLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorobenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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